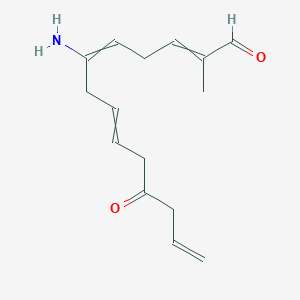![molecular formula C20H18O3 B15161050 (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol CAS No. 682344-99-6](/img/structure/B15161050.png)
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is a complex organic compound featuring a pyrenyl group attached to a diol structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Análisis De Reacciones Químicas
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: undergoes various types of chemical reactions:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to modify the pyrenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products Formed: Oxidation can yield pyren-1-ylmethanol, while reduction can produce pyren-1-ylmethane.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Pyren-1-ylmethanol, Pyren-1-ylmethane, and other pyrenyl derivatives.
Uniqueness: Its specific diol structure and methoxy group confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there a specific aspect you'd like to delve deeper into?
Propiedades
Número CAS |
682344-99-6 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2S)-3-(pyren-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H18O3/c21-10-17(22)12-23-11-16-7-6-15-5-4-13-2-1-3-14-8-9-18(16)20(15)19(13)14/h1-9,17,21-22H,10-12H2/t17-/m0/s1 |
Clave InChI |
WQHGVTJIKDXENN-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC[C@H](CO)O |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)





![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)






